A Comprehensive Technical Guide to 6-Fluoro-4-methylindan-1-one: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 6-Fluoro-4-methylindan-1-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth exploration of 6-Fluoro-4-methylindan-1-one (CAS No. 174603-42-0), a key fluorinated building block in modern medicinal chemistry. We present a detailed examination of its synthesis, focusing on the strategic intramolecular Friedel-Crafts acylation of its precursor, 3-(4-fluoro-2-methylphenyl)propanoic acid. This guide elucidates the mechanistic rationale behind the synthetic protocol, offering field-proven insights for researchers and drug development professionals. Furthermore, we consolidate the compound's physicochemical properties, spectral data, and discuss its pivotal role as an intermediate in the development of novel therapeutics, particularly those targeting neurological disorders. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Significance of Fluorinated Indanones in Drug Discovery
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into such scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. 6-Fluoro-4-methylindan-1-one represents a specific and valuable embodiment of this principle. Its unique substitution pattern—a fluorine atom at the 6-position and a methyl group at the 4-position—creates a specific electronic and steric profile that is leveraged in the synthesis of more complex molecules.
Notably, derivatives of this indanone, such as the corresponding amine, are crucial precursors for compounds targeting neurological disorders.[1] The presence of the fluorine atom can enhance binding to biological targets, while the methyl group provides a handle for further synthetic modification or can influence the molecule's orientation within a binding pocket.[1] This guide serves as a comprehensive resource for scientists engaged in the synthesis and application of this important intermediate.
Synthesis of 6-Fluoro-4-methylindan-1-one
The most reliable and common strategy for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[2] This pathway involves two primary stages: first, the synthesis of the requisite precursor, 3-(4-fluoro-2-methylphenyl)propanoic acid, followed by its acid-catalyzed cyclization to form the indanone ring system.
Stage 1: Synthesis of 3-(4-fluoro-2-methylphenyl)propanoic acid
A robust method for preparing the propanoic acid precursor involves a malonic ester synthesis, starting from 4-fluoro-2-methylbenzyl bromide. This approach provides excellent control over the carbon framework.
Protocol 1: Synthesis of 3-(4-fluoro-2-methylphenyl)propanoic acid
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Step 1: Malonate Alkylation. In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), sodium ethoxide is prepared by cautiously adding sodium metal (1.05 eq) to absolute ethanol. Once the sodium has fully reacted, diethyl malonate (1.1 eq) is added dropwise at 0 °C. The resulting solution is stirred for 30 minutes before adding 4-fluoro-2-methylbenzyl bromide (1.0 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours until TLC analysis indicates the consumption of the benzyl bromide.
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Causality: Sodium ethoxide serves as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate. The benzyl bromide is an excellent electrophile for the subsequent Sₙ2 reaction. Using a slight excess of the malonate ensures complete consumption of the more valuable benzyl bromide.
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Step 2: Saponification and Decarboxylation. After cooling to room temperature, a solution of potassium hydroxide (3.0 eq) in water/ethanol is added, and the mixture is heated to reflux for 3-4 hours to hydrolyze the diester to the dicarboxylic acid salt.
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Causality: Saponification using a strong base like KOH is a standard method to convert esters to carboxylates. Refluxing ensures the reaction goes to completion.
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Step 3: Acidification and Isolation. The reaction mixture is cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid. The resulting diacid is unstable and will decarboxylate upon gentle heating. The mixture is heated to 50-60 °C until gas evolution (CO₂) ceases. The product, 3-(4-fluoro-2-methylphenyl)propanoic acid, often precipitates as a solid or can be extracted with an organic solvent like ethyl acetate. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.
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Causality: Acidification protonates the carboxylate salts. The resulting malonic acid derivative is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the desired propanoic acid product.
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Stage 2: Intramolecular Friedel-Crafts Acylation
The final ring-closing step is an intramolecular electrophilic aromatic substitution. This requires a strong acid catalyst to convert the carboxylic acid into a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.
Protocol 2: Synthesis of 6-Fluoro-4-methylindan-1-one
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Step 1: Reaction Setup. The dried 3-(4-fluoro-2-methylphenyl)propanoic acid (1.0 eq) is added to a flask containing a strong dehydrating acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are highly effective for this transformation. The amount used should be sufficient to ensure efficient stirring (typically 10-20 times the weight of the starting material for PPA).
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Causality: Strong protic acids or Lewis acids are required to generate the electrophilic acylium ion from the carboxylic acid. PPA and Eaton's reagent are excellent choices as they are both strong acids and powerful dehydrating agents, driving the equilibrium towards the formation of the acylium ion.[3][4]
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Step 2: Cyclization. The mixture is mechanically stirred and gently heated to 70-90 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
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Causality: Heating provides the necessary activation energy for the cyclization. The ortho- and para-directing effects of the fluorine and methyl groups guide the cyclization to the desired position. The fluorine atom is a deactivating group, but it directs ortho/para, and the methyl group is an activating ortho/para director. The cyclization occurs para to the fluorine and ortho to the methyl group, which is sterically accessible.
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Step 3: Work-up and Purification. The reaction mixture is allowed to cool to room temperature and then cautiously poured onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product. The solid is collected by vacuum filtration and washed thoroughly with water, followed by a cold solution of sodium bicarbonate to remove any unreacted acid, and finally with water again. The crude 6-Fluoro-4-methylindan-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
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Causality: Quenching on ice is a standard and safe procedure for handling strong acid reactions. The basic wash with sodium bicarbonate is crucial for removing the acidic starting material, which simplifies purification.
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Synthetic Pathway Visualization
The overall synthetic scheme is depicted below.
Physicochemical and Spectral Properties
The accurate characterization of 6-Fluoro-4-methylindan-1-one is essential for its use in further synthetic applications. The expected properties are summarized below.
| Property | Value | Source |
| CAS Number | 174603-42-0 | [5] |
| Molecular Formula | C₁₀H₉FO | |
| Molecular Weight | 164.18 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid | Analog Comparison[6] |
| Melting Point | Data not widely published, but expected in the range of 50-70 °C | Analog Comparison[6] |
| Storage | Sealed in dry, 2-8°C |
Expected Spectral Data
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¹H NMR (CDCl₃, 400 MHz):
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δ ~7.2-7.4 ppm (d): 1H, aromatic proton at C5, doublet coupled to F.
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δ ~7.0-7.1 ppm (d): 1H, aromatic proton at C7, doublet.
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δ ~3.0 ppm (t): 2H, methylene protons at C2 (adjacent to carbonyl), triplet.
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δ ~2.7 ppm (t): 2H, methylene protons at C3, triplet.
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δ ~2.3 ppm (s): 3H, methyl protons at C4, singlet.
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~205 ppm: Carbonyl carbon (C1).
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δ ~160-165 ppm (d, ¹JCF): Fluorine-bearing aromatic carbon (C6).
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δ ~115-145 ppm: Remaining aromatic carbons.
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δ ~36 ppm: Methylene carbon (C2).
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δ ~25-30 ppm: Methylene carbon (C3).
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δ ~18-22 ppm: Methyl carbon.
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¹⁹F NMR (CDCl₃):
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A single resonance is expected in the typical aryl fluoride region.
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Mass Spectrometry (EI):
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M⁺ at m/z = 164.1: Molecular ion peak.
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Fragment at m/z = 136: Loss of CO.
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Fragment at m/z = 121: Loss of CO and CH₃.
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Characterization Workflow
Applications in Research and Development
6-Fluoro-4-methylindan-1-one is primarily valued as a sophisticated intermediate in the synthesis of high-value compounds, especially for the pharmaceutical industry.
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Precursor for Neurological Drug Candidates: The most significant application is its role as a precursor to amine derivatives, such as 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine.[1] This amine is a building block for molecules designed to modulate central nervous system targets. The indanone can be converted to the amine via reductive amination or through formation of an oxime followed by reduction.
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Scaffold for Bioactive Molecules: The indanone core itself is a target for further functionalization. The ketone moiety can be used in aldol condensations, Wittig reactions, or as a handle to introduce new stereocenters, allowing for the creation of diverse chemical libraries for high-throughput screening.
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Materials Science: While less common, fluorinated organic molecules with rigid cores have applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[1]
Safety and Handling
Proper handling of 6-Fluoro-4-methylindan-1-one is essential for laboratory safety.
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Hazard Classification: The compound is classified as having acute oral toxicity (Category 4) and is considered hazardous to the aquatic environment with long-term effects (Category 3).[5]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
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Handling Precautions: Avoid inhalation of dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after use.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
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Chemsigma. 174603-42-0 6-FLUORO-4-METHYLINDAN-1-ONE. Retrieved from [Link]
-
Chemsrc. CAS#:174603-42-0. Retrieved from [Link]
-
Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. Retrieved from [Link]
- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
PubChem. 6-Fluoro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
Zgórzyńska, E., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 463-491. Retrieved from [Link]
-
PubMed. (2014). 6-Fluoro-indan-1-one. Retrieved from [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
PubChem. 4-Methylindan. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
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SpectraBase. 4,7-Dimethyl-indan-1-one. Retrieved from [Link]
Sources
- 1. Buy 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. 6-FLUORO-4-METHYLINDAN-1-ONE - Safety Data Sheet [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS#:174603-42-0 | 6-FLUORO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | Chemsrc [chemsrc.com]
